

A Comparative Analysis of MT-141 and Latamoxef Against Anaerobic Bacteria

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Compound of Interest

Compound Name: Antibacterial agent 141

Cat. No.: B12394150

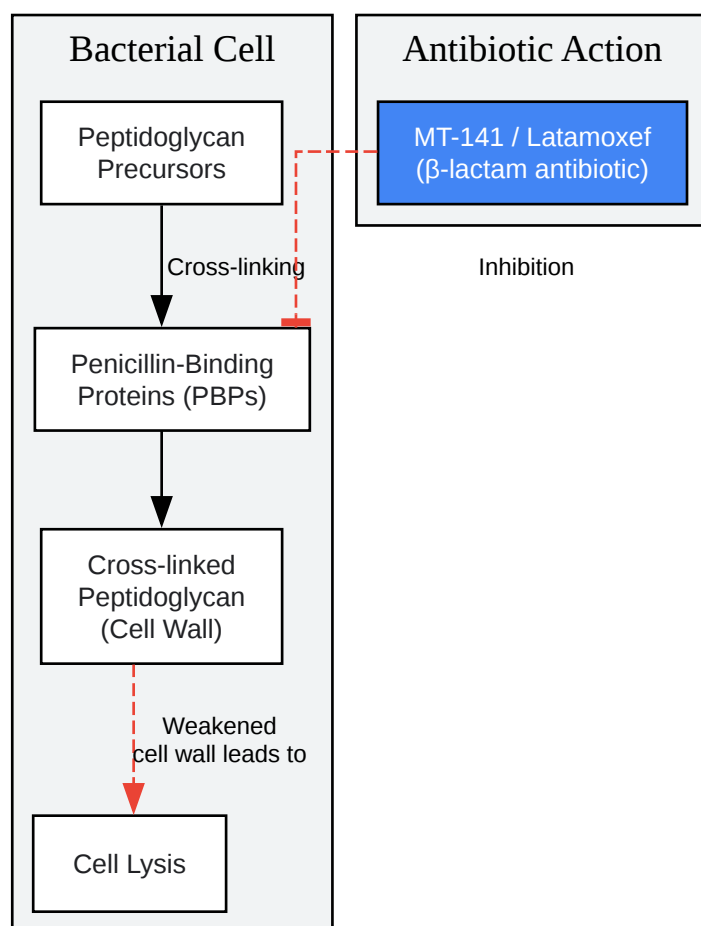
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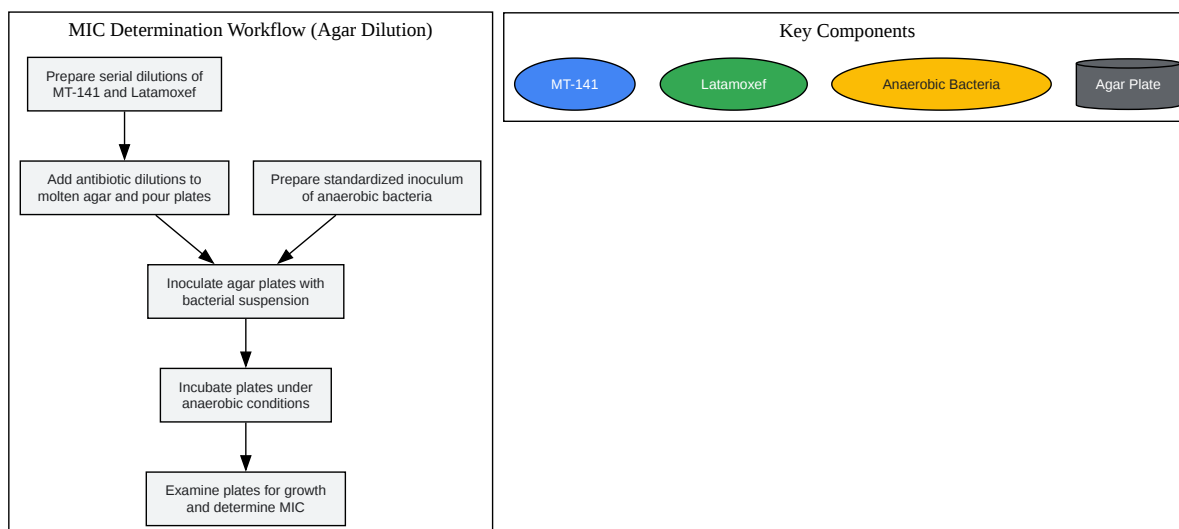
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro activity of MT-141, a novel cephamycin, and latamoxef (moxalactam), a synthetic oxa-beta-lactam antibiotic, against a range of anaerobic bacteria. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of their potential therapeutic applications.

Mechanism of Action

Both MT-141 and latamoxef are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the final stages of bacterial cell wall synthesis.^{[1][2][3]} This is achieved through the acylation of penicillin-sensitive transpeptidases, also known as penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan strands.^[3] The inactivation of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.^{[2][3]} MT-141, as a cephamycin, and latamoxef, as an oxacephem, share this fundamental mechanism of action.^{[1][2]}





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